molecular formula C20H22F2N2O2 B7115337 N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B7115337
M. Wt: 360.4 g/mol
InChI Key: WHPUOACCQYETNF-UHFFFAOYSA-N
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Description

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluorophenylbutyl group and a methoxy-substituted isoindole carboxamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c1-26-18-9-5-8-15-12-24(13-16(15)18)20(25)23-17(19(21)22)11-10-14-6-3-2-4-7-14/h2-9,17,19H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPUOACCQYETNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CN(C2)C(=O)NC(CCC3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluorophenylbutyl intermediate: This step involves the reaction of a phenylbutyl precursor with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the difluoro groups.

    Synthesis of the isoindole intermediate: The isoindole moiety is synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid.

    Coupling of intermediates: The final step involves coupling the difluorophenylbutyl intermediate with the isoindole intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-difluoro-4-phenylbutan-2-yl)-4-methoxy-1,3-dihydroisoindole-2-carboxamide: Characterized by the presence of a difluorophenylbutyl group and a methoxy-substituted isoindole carboxamide moiety.

    N-(1,1-difluoro-4-phenylbutan-2-yl)-4-hydroxy-1,3-dihydroisoindole-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1,1-difluoro-4-phenylbutan-2-yl)-4-chloro-1,3-dihydroisoindole-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenylbutyl group enhances its stability and lipophilicity, while the methoxy-substituted isoindole carboxamide moiety contributes to its potential biological activity.

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